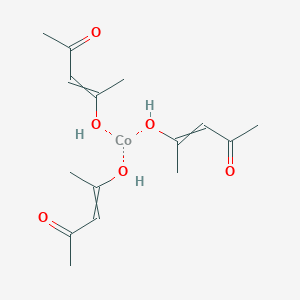
Cobalt;4-hydroxypent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is of significant interest due to its versatile applications in various fields, including catalysis and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cobalt;4-hydroxypent-3-en-2-one typically involves the reaction of cobalt(II) compounds with acetylacetone (4-hydroxypent-3-en-2-one) under elevated temperatures. One common method involves dissolving cobalt(II) acetate tetrahydrate in water and reacting it with acetylacetone. The reaction is carried out at elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cobalt(II) hydroxide or cobalt(II) oxide, which is reacted with acetylacetone in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt;4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(II) from cobalt(III).
Substitution: The ligand 4-hydroxypent-3-en-2-one can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand substitution reactions often involve the use of other diketones or similar ligands.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Cobalt complexes, including cobalt;4-hydroxypent-3-en-2-one, have been investigated for their potential therapeutic effects, particularly in cancer treatment. The compound's structure allows it to interact with biological molecules, making it a candidate for drug development.
Case Study: Anticancer Activity
Research indicates that cobalt complexes can induce apoptosis in cancer cells. For instance, studies have shown that cobalt(II) complexes with acetylacetone derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the generation of reactive oxygen species, leading to oxidative stress and cell death.
Table 1: Summary of Biomedical Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induction of apoptosis in cancer cells | |
| Antimicrobial Properties | Effective against bacterial strains | |
| Antioxidant Activity | Scavenging free radicals |
Catalytic Applications
This compound serves as a catalyst in various organic reactions due to its ability to form stable complexes with substrates. Its catalytic properties have been explored in processes such as polymerization and oxidation reactions.
Case Study: Catalytic Activity
Cobalt(II) acetylacetonate, a related compound, is known for its role as a catalyst in epoxidation reactions. This compound is expected to exhibit similar catalytic behavior due to its structural similarities. It has been utilized in the polymerization of olefins and other organic transformations .
Table 2: Catalytic Applications
| Reaction Type | Application | Reference |
|---|---|---|
| Epoxidation | Converts alkenes to epoxides | |
| Polymerization | Mediates controlled radical polymerization | |
| Hydrogenation | Facilitates hydrogenation reactions |
Material Science Applications
In material science, this compound is used as a precursor for synthesizing cobalt-containing materials such as oxides and phosphides. These materials have applications in electrochemistry and catalysis.
Case Study: Synthesis of Cobalt Oxide
Cobalt oxide (Co3O4) thin films derived from this compound have been explored for their use in electrochromic devices and as catalysts for the oxygen evolution reaction . The unique properties of these materials make them suitable for energy storage applications.
Table 3: Material Science Applications
Wirkmechanismus
The mechanism by which cobalt;4-hydroxypent-3-en-2-one exerts its effects involves the coordination of the cobalt ion with the ligand 4-hydroxypent-3-en-2-one. This coordination enhances the reactivity of the cobalt center, making it an effective catalyst. The molecular targets include various organic substrates, and the pathways involved often include redox reactions and ligand exchange processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) 2,4-pentanedionate: Similar in structure but may have different ligands.
Nickel(II) 2,4-pentanedionate: Similar coordination chemistry but with nickel instead of cobalt.
Copper(II) 2,4-pentanedionate: Similar coordination chemistry but with copper instead of cobalt.
Uniqueness
Cobalt;4-hydroxypent-3-en-2-one is unique due to its specific coordination environment and the reactivity of the cobalt center. This makes it particularly effective in catalytic applications compared to its nickel and copper counterparts .
Eigenschaften
CAS-Nummer |
21679-46-9 |
|---|---|
Molekularformel |
C15H21CoO6 |
Molekulargewicht |
356.26 g/mol |
IUPAC-Name |
cobalt(3+);(E)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; |
InChI-Schlüssel |
RHCQEPWEBDOALW-MUCWUPSWSA-K |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |
Isomerische SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Co+3] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+3] |
Key on ui other cas no. |
21679-46-9 |
Physikalische Beschreibung |
Dark-green or black solid; [Hawley] Dark green crystals, slightly soluble in water (3 g/L); [MSDSonline] |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
Co(ACAC)3 cobalt(III) tris(acetylacetonate) tris(acetylacetonate)cobalt(III) tris(acetylacetonate)cobalt(III), ion(1-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















